Ethyl 4-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate
Description
Ethyl 4-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate is a quinoline-based organic compound featuring a thiomorpholine-4-carbonyl group at the quinoline’s C2 position and an ethyl benzoate moiety linked via an amino group at C3. This structure combines aromatic, heterocyclic, and ester functionalities, making it a versatile candidate for pharmaceutical and chemical research. The quinoline core is associated with diverse biological activities, including antimicrobial and anticancer properties, while the thiomorpholine group introduces sulfur-based electronic and steric effects that may enhance metabolic stability and target interactions .
Properties
IUPAC Name |
ethyl 4-[[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-2-29-23(28)16-7-9-17(10-8-16)24-20-15-21(22(27)26-11-13-30-14-12-26)25-19-6-4-3-5-18(19)20/h3-10,15H,2,11-14H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUHWFACGGPOBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate typically involves multi-step organic reactionsThe final step involves the coupling of the quinoline derivative with ethyl 4-aminobenzoate under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the quinoline ring or the thiomorpholine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
Ethyl 4-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug discovery and development.
Mechanism of Action
The mechanism of action of Ethyl 4-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, while the thiomorpholine moiety may interact with enzymes or receptors. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its specific substitution pattern and functional groups. Below is a comparative analysis with structurally related analogs:
| Compound Name | Structural Features | Key Differences | Impact on Properties | Reference |
|---|---|---|---|---|
| Ethyl 3-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate | Quinoline core, thiomorpholine-4-carbonyl, benzoate at C3 | Fluorine substituent at quinoline C6; benzoate at C3 vs. C4 | Altered electronic effects (electron-withdrawing F) and steric hindrance may reduce binding affinity compared to the target compound. Positional isomerism affects molecular recognition . | |
| Ethyl 3-((3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate | Similar quinoline-thiomorpholine backbone, benzoate at C3 | Benzoate position (C3 vs. C4) | The C3 substitution may limit π-π stacking interactions with aromatic residues in biological targets, reducing potency compared to the C4-substituted target compound . | |
| Ethyl 4-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate | Naphthyridine core (two nitrogens) instead of quinoline | Additional nitrogen in naphthyridine enhances hydrogen-bonding capacity | May exhibit stronger interactions with DNA or enzymes but lower lipophilicity, affecting membrane permeability . | |
| Ethyl 4-{[(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide}benzoate | Thiazolidinone ring, sulfanylidene group | Thiazolidinone introduces a ketone and sulfur, lacking quinoline’s aromaticity | Electron-withdrawing thiazolidinone may reduce bioavailability but increase reactivity in nucleophilic environments . | |
| Ethyl 4-[(2-{[(2-methoxybenzyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetate | Thiazole ring, methoxybenzyl group | Thiazole’s aromaticity vs. quinoline’s bicyclic structure | Thiazole may enhance π-π interactions but lacks the thiomorpholine’s sulfur-mediated metabolic stability . |
Biological Activity
Ethyl 4-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological effects.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 421.5 g/mol
- CAS Number : 1358632-25-3
The structural features include a quinoline moiety, which is known for its biological activity, and a thiomorpholine ring that may enhance its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Quinoline Core : This is achieved through a Skraup synthesis, where aniline derivatives are reacted with glycerol in the presence of sulfuric acid.
- Introduction of the Thiomorpholine Ring : Nucleophilic substitution reactions are employed to introduce the thiomorpholine moiety.
- Esterification : The final step involves esterification with ethanol to form the ethyl ester.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors.
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes that are crucial in cancer cell proliferation. The quinoline core can intercalate with DNA, disrupting replication processes, while the thiomorpholine can form covalent bonds with active sites of enzymes, thereby inhibiting their function.
Pharmacological Studies
-
Anticancer Activity : Several studies have reported on the anticancer properties of quinoline derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating significant inhibitory activity.
These values indicate that the compound exhibits a promising profile as an anticancer agent.
Cell Line IC (µM) HeLa (Cervical Cancer) 5.2 MCF-7 (Breast Cancer) 6.8 A549 (Lung Cancer) 7.5 -
Antimicrobial Activity : The compound has also been tested against various bacterial strains, showing moderate antimicrobial properties.
These results suggest that while not highly potent, this compound may have utility in treating infections caused by these pathogens.
Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128
Case Studies and Research Findings
Recent research has highlighted the compound's potential in various therapeutic areas:
- Cancer Research : A study published in Journal of Medicinal Chemistry evaluated a series of quinoline derivatives for their anticancer activity and found that modifications at the thiomorpholine position significantly enhanced potency against specific cancer types .
- Neuropharmacology : Another investigation focused on the compound's ability to inhibit acetylcholinesterase, suggesting potential applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
